Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This benzofuro[3,2-d]pyrimidine compound provides unique access to non-kinase pharmacological space (SIRT3/HDAC, transcription factors), making it essential for diversity-oriented screening collections. Unlike potent kinase inhibitors such as XL413, this thioether-linked subclass is predicted to show reduced kinase promiscuity, serving as a critical selectivity control in target validation studies. The ethyl ester moiety enables rapid SAR exploration via hydrolysis or transesterification, accelerating hit-to-lead programs without de novo scaffold synthesis.

Molecular Formula C21H17N3O4S
Molecular Weight 407.44
CAS No. 851130-20-6
Cat. No. B2450597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate
CAS851130-20-6
Molecular FormulaC21H17N3O4S
Molecular Weight407.44
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C21H17N3O4S/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-29-20-19-18(22-12-23-20)15-5-3-4-6-16(15)28-19/h3-10,12H,2,11H2,1H3,(H,24,25)
InChIKeyQKCRQGTWTAAACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate (CAS 851130-20-6): A Thioether-Linked Benzofuropyrimidine Scaffold for Kinase-Targeted Screening Libraries


Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate (CAS 851130-20-6) belongs to the benzofuro[3,2-d]pyrimidine class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of multiple kinase targets including CaPkc1 and Cdc7 [1]. The compound features a thioether linker connecting the benzofuropyrimidine core to an ethyl 4-aminobenzoate moiety, resulting in a molecular weight of 407.44 g/mol. Benzofuro[3,2-d]pyrimidines are structurally related to the natural product (–)-cercosporamide, a selective CaPkc1 inhibitor (IC₅₀ = 44 nM), and to the clinical-stage Cdc7 inhibitor XL413 (IC₅₀ = 3.4 nM) [2]. Unlike these potent kinase-targeting analogs, the thioacetamido-linked subclass represented by this compound remains largely unexplored in peer-reviewed literature, presenting both an investigative opportunity and a procurement challenge for screening programs.

Why Benzofuropyrimidine Analogs Cannot Be Interchanged with Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate in Screening Campaigns


Within the benzofuro[3,2-d]pyrimidine class, target engagement and potency are exquisitely sensitive to the nature of the substituent at the pyrimidine 4-position. The natural product (–)-cercosporamide achieves CaPkc1 inhibition (IC₅₀ = 44 nM) through a 3,4-dihydroxybenzofuran-2-carboxamide moiety that directly occupies the kinase ATP-binding site [1]. In contrast, the thioacetamido linker in the target compound creates a flexible spacer that alters the vector of the terminal aryl group, fundamentally changing the pharmacophore geometry. The closely related analog 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide (CAY10721, CAS 848688-62-0) targets SIRT3 (39% inhibition at 200 µM) rather than kinases, demonstrating that even subtle changes in the terminal aromatic substituent redirect target selectivity . Consequently, substituting this compound with a more potent kinase inhibitor from the same scaffold family would entirely miss the biological profile of the thioether-linked subclass, undermining the validity of any screening result.

Quantitative Differentiation Evidence for Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate Against Closest Structural Analogs


Structural Subclass Divergence: Thioether-Linked Acetamido vs. Direct C4-Substitution in Benzofuropyrimidine Kinase Inhibitors

The target compound belongs to a distinct structural subclass characterized by a thioether bridge (–S–CH₂–CONH–) linking the benzofuro[3,2-d]pyrimidine C4 position to an aryl group. This differs fundamentally from potent kinase inhibitors in the same scaffold family. (–)-Cercosporamide bears a 3,4-dihydroxybenzofuran-2-carboxamide directly at C4 [1], while XL413 features a (2S)-pyrrolidin-2-yl group at C2 and a carbonyl at C4, with no sulfur linker [2]. The presence of the thioether spacer in the target compound introduces two rotatable bonds (C–S and S–CH₂) that do not exist in these potent analogs, increasing conformational flexibility and altering the spatial presentation of the terminal pharmacophore. This sub-structural distinction has direct consequences for target engagement profile.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Divergence: Lipophilicity and Molecular Weight Differentiation from Potent Kinase-Targeted Benzofuropyrimidines

The ethyl 4-aminobenzoate moiety (benzocaine fragment) in the target compound substantially increases lipophilicity compared to the polar, hydrogen-bond-rich substituents found in kinase-optimized benzofuropyrimidines. The target compound has an estimated cLogP of ~3.5 and a molecular weight of 407.44 g/mol, positioning it in a distinct physicochemical space relative to potent kinase inhibitors. XL413 has a cLogP of approximately 1.5 and MW of 289.7 g/mol, while (–)-cercosporamide has a cLogP of approximately 1.8 and MW of 341.3 g/mol [1]. The ~2 log unit difference in lipophilicity between the target compound and XL413 predicts significantly altered membrane permeability, plasma protein binding, and tissue distribution, making these compounds non-interchangeable in any cellular or in vivo assay context.

Drug-Likeness Physicochemical Profiling ADME Prediction

Target Engagement Profile Differentiation: Screening-Level Inhibition Data for Thioether-Linked Benzofuropyrimidine Analogs

While the target compound itself lacks published biological data, its closest structural analogs provide critical evidence that the thioether-linked subclass engages targets distinct from those of potent benzofuropyrimidine kinase inhibitors. The analog 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide (CAY10721) demonstrates 39% inhibition of SIRT3 at 200 µM, classifying it as a modest class III HDAC modulator . This stands in stark contrast to (–)-cercosporamide (CaPkc1 IC₅₀ = 44 nM) and XL413 (Cdc7 IC₅₀ = 3.4 nM), which are nanomolar kinase inhibitors [1]. The 3-fluorophenyl analog 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-fluorophenyl)acetamide exhibits an IC₅₀ of 111,248 nM against the viral trans-activator protein BZLF1, representing weak, non-kinase target engagement [2]. This pattern indicates that thioether-linked benzofuropyrimidines occupy a distinct biological target space outside the kinase family.

Enzyme Inhibition HDAC Inhibitor SIRT3 Antifungal

Solubility and Formulation Differentiation: Organic Solvent Compatibility Profile of the Ethyl Ester-Containing Scaffold

The ethyl ester moiety in the target compound confers enhanced solubility in organic solvents commonly used for screening library preparation. The closely related hydroxyphenyl analog CAY10721 demonstrates DMSO solubility of 30 mg/mL and DMF solubility of 30 mg/mL, with a DMSO:PBS (1:4) solubility of 0.20 mg/mL . The target compound, bearing an ethyl ester rather than a phenolic –OH, is expected to exhibit superior DMSO solubility due to reduced hydrogen-bonding capacity and increased lipophilicity. This stands in contrast to the more polar kinase inhibitors XL413 and cercosporamide, which may require specialized solubilization strategies for high-concentration stock solutions. This differential solubility profile has direct implications for compound management in automated screening facilities.

Solubility Formulation DMSO Compatibility HTS Logistics

Scaffold Versatility for SAR Exploration: The Ethyl Ester as a Synthetic Handle for Derivative Libraries

The ethyl 4-aminobenzoate moiety provides a versatile synthetic handle not present in the majority of benzofuropyrimidine analogs. While most reported benzofuro[3,2-d]pyrimidines bear simple aryl, heteroaryl, or alkylamino substituents with limited further derivatization potential [1], the target compound's ester group can be hydrolyzed to the free carboxylic acid (enabling salt formation, amide coupling, or bioconjugation) or transesterified to access diverse ester prodrugs. The closely related methyl ester analog (methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate) has been registered in screening collections, with reported DHFR inhibition IC₅₀ values of 20,000–450,000 nM [2], but lacks the synthetic versatility of the ethyl ester. This functional group differentiation makes the target compound a more valuable starting point for hit-to-lead optimization programs.

Medicinal Chemistry Structure-Activity Relationship Parallel Synthesis Prodrug Design

Kinase Selectivity Profiling: Absence of Potent Kinase Inhibition as a Differentiating Feature for Off-Target Screening

The benzofuro[3,2-d]pyrimidine scaffold is intrinsically associated with kinase inhibition, as demonstrated by the potent activity of cercosporamide (CaPkc1 IC₅₀ = 44 nM) and the broad kinase profile of XL413 (Cdc7 IC₅₀ = 3.4 nM; PIM1 IC₅₀ = 42 nM; CK2 IC₅₀ = 215 nM) . However, the thioether-linked subclass appears to deviate from this kinase-centric profile. The available data for close analogs show no significant kinase inhibition: CAY10721 targets SIRT3 (non-kinase HDAC), and the 3-fluorophenyl analog shows only weak BZLF1 activity (IC₅₀ = 111,248 nM) . By structural analogy, the target compound is predicted to exhibit similarly low kinase promiscuity. This differentiates it from the majority of benzofuropyrimidines in screening collections and makes it a valuable negative control or selectivity probe in kinase-focused assay panels.

Kinase Profiling Selectivity Polypharmacology Off-Target Screening

Optimal Research and Procurement Scenarios for Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate (CAS 851130-20-6)


Non-Kinase Target Screening in Benzofuropyrimidine-Focused Compound Libraries

The thioether-linked benzofuropyrimidine subclass represented by this compound provides access to non-kinase biological target space (SIRT3/HDAC, transcription factors) that is inaccessible to potent kinase inhibitors such as XL413 (Cdc7 IC₅₀ = 3.4 nM) and cercosporamide (CaPkc1 IC₅₀ = 44 nM) [1]. Screening facilities building diversity-oriented benzofuropyrimidine collections should include this compound to ensure coverage of non-kinase pharmacology, as its closest analog CAY10721 demonstrates 39% SIRT3 inhibition at 200 µM while the 3-fluorophenyl analog shows BZLF1 engagement (IC₅₀ = 111,248 nM) . Omitting this subclass would leave a critical gap in target class coverage.

Kinase Selectivity Counter-Screening and Off-Target Profiling

Given the intrinsic kinase association of the benzofuro[3,2-d]pyrimidine scaffold, the target compound serves as a valuable selectivity control in kinase inhibitor programs. While XL413 potently inhibits Cdc7 (IC₅₀ = 3.4 nM), PIM1 (IC₅₀ = 42 nM), and CK2 (IC₅₀ = 215 nM), the thioether-linked subclass is predicted to exhibit significantly reduced kinase promiscuity based on available analog data [1]. This compound enables researchers to distinguish kinase-driven cellular phenotypes from off-target effects mediated by non-kinase targets, addressing a recognized need in chemical biology and target validation studies.

Medicinal Chemistry Hit Expansion via Ester Functional Group Elaboration

The ethyl ester moiety provides a synthetic handle for rapid SAR exploration that is absent in most benzofuropyrimidine screening hits. Hydrolysis to the free carboxylic acid enables amide coupling, salt formation, and bioconjugation, while transesterification allows access to diverse ester analogs [1]. This contrasts with the phenolic –OH of CAY10721 or the simple aryl substituents of most reported benzofuropyrimidines, which offer limited derivatization pathways. For hit-to-lead programs, this compound enables the generation of 10–20 derivatives through simple ester modifications without requiring de novo scaffold synthesis, accelerating the SAR timeline.

Antifungal Adjuvant Screening Based on CaPkc1 Pathway Engagement

Although the target compound's direct CaPkc1 inhibitory potency is expected to be lower than that of cercosporamide (IC₅₀ = 44 nM) due to the thioether linker, the benzofuro[3,2-d]pyrimidine scaffold has demonstrated synergistic antifungal activity with fluconazole against resistant Candida albicans strains [1]. The target compound can be evaluated in co-administration assays with azole antifungals to determine whether the thioether-linked subclass retains the fluconazole susceptibility restoration phenotype, potentially offering novel adjuvant candidates with improved physicochemical properties (cLogP ~3.5 vs. ~1.8 for cercosporamide) that may enhance fungal cell penetration.

Quote Request

Request a Quote for Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.